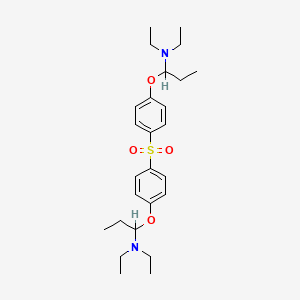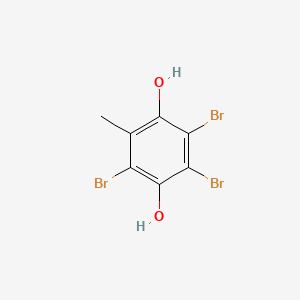
Hydroquinone, 2-methyl-3,5,6-tribromo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydroquinone, 2-methyl-3,5,6-tribromo- is a derivative of hydroquinone, a compound known for its applications in various fields such as photography, medicine, and cosmetics
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroquinone, 2-methyl-3,5,6-tribromo- typically involves the bromination of 2-methylhydroquinone. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as chloroform or carbon tetrachloride, and the temperature is maintained at a low level to prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of Hydroquinone, 2-methyl-3,5,6-tribromo- may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process. The final product is typically purified through recrystallization or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
Hydroquinone, 2-methyl-3,5,6-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound back to its hydroquinone form.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atoms under appropriate conditions.
Major Products
The major products formed from these reactions include various quinones, substituted hydroquinones, and other derivatives that can be further utilized in different applications.
科学的研究の応用
Hydroquinone, 2-methyl-3,5,6-tribromo- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in treating skin disorders and other medical conditions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Hydroquinone, 2-methyl-3,5,6-tribromo- involves its interaction with various molecular targets. The compound can inhibit enzymes such as tyrosinase, which is involved in melanin production, making it useful in skin lightening applications. Additionally, its redox properties allow it to participate in electron transfer reactions, which are crucial in various biochemical processes.
類似化合物との比較
Similar Compounds
Hydroquinone: The parent compound, widely used in cosmetics and photography.
2-Methylhydroquinone: A precursor in the synthesis of the tribromo derivative.
3,5,6-Tribromohydroquinone: Another brominated derivative with different substitution patterns.
Uniqueness
Hydroquinone, 2-methyl-3,5,6-tribromo- is unique due to the specific arrangement of bromine atoms and the methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
特性
CAS番号 |
63884-43-5 |
|---|---|
分子式 |
C7H5Br3O2 |
分子量 |
360.82 g/mol |
IUPAC名 |
2,3,5-tribromo-6-methylbenzene-1,4-diol |
InChI |
InChI=1S/C7H5Br3O2/c1-2-3(8)7(12)5(10)4(9)6(2)11/h11-12H,1H3 |
InChIキー |
JOOPFYJWVJXNHM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=C1Br)O)Br)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


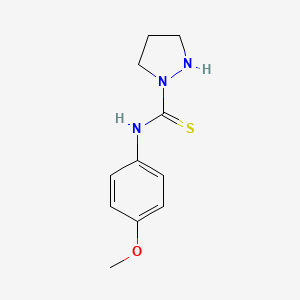
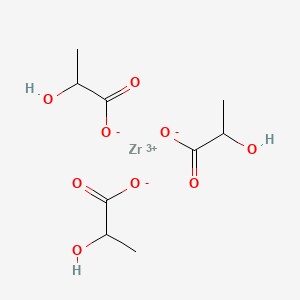

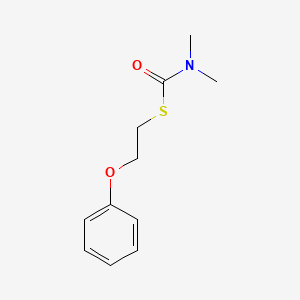
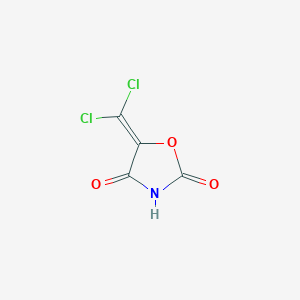
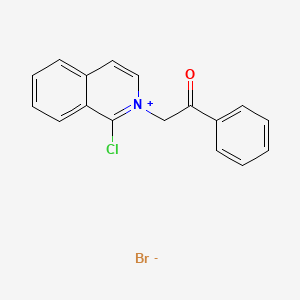

![1-(Dibenzo[b,d]furan-2-yl)propan-1-one](/img/structure/B14484952.png)
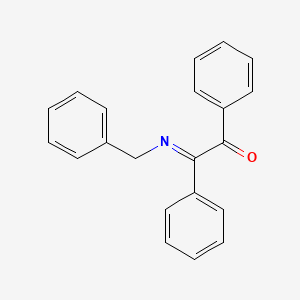
![{[2-Amino-1-(4-methylphenyl)ethyl]sulfanyl}acetic acid](/img/structure/B14484958.png)
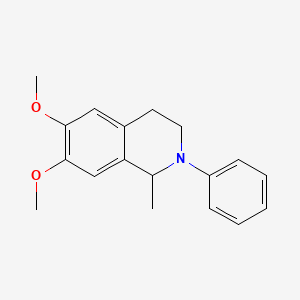
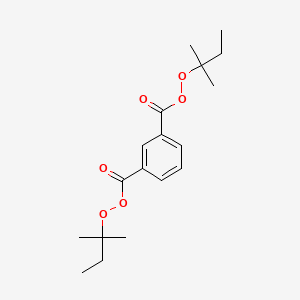
![Ethanaminium, N-(2-hydroxyethyl)-N-[2-[(2-hydroxyethyl)(1-oxohexadecyl)amino]ethyl]-N-methyl-2-[(1-oxohexadecyl)oxy]-, methyl sulfate (salt)](/img/structure/B14484984.png)
